molecular formula C4H9Si B099674 Dimethylvinylsilane CAS No. 18243-27-1

Dimethylvinylsilane

Cat. No.: B099674
CAS No.: 18243-27-1
M. Wt: 85.2 g/mol
InChI Key: XVSBWQYHSLNOCU-UHFFFAOYSA-N
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Chemical Reactions Analysis

Scientific Research Applications

Dimethylvinylsilane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Dimethylvinylsilane can be compared with other similar compounds such as:

    Vinyltrimethoxysilane: Used as a coupling agent and in the production of silicone resins.

    Vinyltriethoxysilane: Employed in the synthesis of crosslinked polymers and as a surface treatment agent.

    Vinylmethyldichlorosilane: Utilized in the production of silicone rubber and resins.

What sets this compound apart is its unique combination of properties, including its low boiling point, high reactivity, and versatility in various applications .

Properties

InChI

InChI=1S/C4H9Si/c1-4-5(2)3/h4H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSBWQYHSLNOCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How is Dimethylvinylsilane used in anionic polymerization?

A1: this compound (VS) can be polymerized anionically, primarily targeting the vinyl group while leaving the silylvinyl group mostly unreacted. This characteristic makes it valuable for creating polymers with pendant silylvinyl groups. These groups can be further modified, enabling the synthesis of complex polymer architectures like block-graft copolymers. [, ]

Q2: What challenges arise during the anionic polymerization of this compound, and how can they be addressed?

A2: Anionic polymerization of this compound can be influenced by side reactions involving the silylvinyl group. Two main side reactions have been observed: proton abstraction from the silylmethyl group by the styryl living end [] and addition of the styryl living end to the silylvinyl group of another polymer chain. [] These side reactions can be mitigated by carefully selecting initiators, solvents, and controlling the polymerization time. For instance, using cumylcesium as an initiator in a diethyl ether/4,4-dimethyl-1,3-dioxane solvent mixture for a controlled duration significantly minimizes side reactions and yields well-defined polymers. []

Q3: Can you elaborate on the spectroscopic characterization of this compound?

A3: this compound has been studied using infrared and Raman spectroscopy to understand its conformational equilibrium. [] Additionally, ab initio calculations provide insights into its structural parameters and conformational stability. [, ] These techniques provide valuable information about the molecule's vibrational frequencies, bond lengths, and angles, aiding in understanding its reactivity and behavior in various chemical reactions.

Q4: How does this compound react with diruthenium tetrahydride complexes?

A4: this compound reacts with the diruthenium complex {CpRu(μ-H)}2{μ-η2:η2-HSiMe2(CHCH2)} (Cp = η5-C5Me5) through a series of Si−H and Si−C bond cleavage steps. [] This reaction is significant as it showcases the ability of this compound to engage in complex organometallic transformations, leading to the formation of novel μ-silylene complexes. These complexes often possess unique reactivity profiles and may find applications in catalytic processes.

Q5: Are there alternative organosilicon compounds with similar reactivity to this compound?

A5: While this compound offers specific reactivity profiles, alternative organosilicon compounds like allyl(chloromethyl)dimethylsilane and (chloromethyl)this compound exhibit comparable reactivity, particularly in their interaction with alkoxides. [] Investigating these alternatives could be valuable for exploring different synthetic routes or fine-tuning reaction conditions for specific applications. Additionally, researchers can modify the substituents on the silicon atom, introducing different functional groups or altering the steric environment, potentially leading to tailored reactivity and applications in diverse fields. []

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